molecular formula C8H7BrO B13603215 2-Bromo-6-ethenylphenol CAS No. 811867-45-5

2-Bromo-6-ethenylphenol

Cat. No.: B13603215
CAS No.: 811867-45-5
M. Wt: 199.04 g/mol
InChI Key: ITVXPWJVZSXFCC-UHFFFAOYSA-N
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Description

2-Bromo-6-ethenylphenol is an organic compound with the molecular formula C8H7BrO. It is characterized by a bromine atom and an ethenyl group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethenylphenol typically involves the bromination of 2-ethenylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-ethenylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethenylphenol involves its interaction with molecular targets through its phenolic and bromine functional groups. The phenolic group can form hydrogen bonds and interact with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological molecules and pathways .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-ethenylphenol is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

2-bromo-6-ethenylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-2-6-4-3-5-7(9)8(6)10/h2-5,10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVXPWJVZSXFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629475
Record name 2-Bromo-6-ethenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811867-45-5
Record name 2-Bromo-6-ethenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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